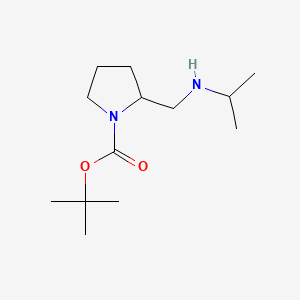

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYSTTQBDWOKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693549 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303967-81-8 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with isopropylamine and tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

- For example, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents .

-

Antimicrobial Activity

- Preliminary studies suggest that compounds similar to tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate exhibit significant antimicrobial properties. Research has indicated that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria .

- A specific case study demonstrated the efficacy of related pyrrolidine derivatives against resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .

- Neurological Research

Biochemical Research Applications

-

Enzyme Inhibition Studies

- Researchers have utilized this compound to study its interaction with various enzymes, particularly those involved in metabolic pathways. Its ability to act as an inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets .

- For instance, studies have shown that modifications to the isopropylamino group can enhance inhibitory activity against specific enzymes linked to metabolic disorders.

-

Drug Delivery Systems

- The lipophilic nature of tert-butyl groups makes this compound suitable for incorporation into drug delivery systems. Its ability to enhance solubility and stability of active pharmaceutical ingredients has been documented .

- Case studies illustrate its use in formulating nanoparticles that improve the bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the isopropylamino-methyl substituent. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The target compound’s isopropylamino group enhances solubility in polar solvents (e.g., THF, methanol) compared to silyl-protected analogs, which are more lipophilic . Halogenated pyridine derivatives (e.g., iodo/bromo) exhibit lower aqueous solubility due to increased molecular weight and hydrophobicity .

- Reactivity : The secondary amine in the target compound may participate in nucleophilic substitutions or act as a ligand in metal catalysis. In contrast, hydroxymethyl derivatives require protection/deprotection strategies for further functionalization , while silyloxy groups offer stability under basic conditions .

Research Findings and Implications

- Pharmaceutical Relevance: The tert-butyl carbamate group in all analogs enhances metabolic stability, making them suitable for drug candidates.

- Chiral Utility : The (S)-configured hydroxymethyl derivative highlights the role of chirality in biological activity, suggesting that the target compound’s stereochemistry could influence its efficacy in asymmetric catalysis or receptor binding .

- Cost and Availability : Halogenated and silyl-protected derivatives are more expensive (e.g., $150–$200/g for brominated pyridines ) due to complex synthesis, whereas the target compound’s simpler structure may reduce production costs.

Biological Activity

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 1353963-65-1

The compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular signaling and metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially serving as a therapeutic agent for neurological disorders.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, studies show that similar compounds inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Certain studies have demonstrated that pyrrolidine derivatives possess dual inhibitory activity against prostaglandin and leukotriene synthesis, which are mediators of inflammation.

3. Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound, for their antiproliferative effects on human cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory properties of related compounds in vivo. The results showed that these compounds effectively reduced inflammation markers in animal models, indicating their potential for treating inflammatory diseases.

Research Findings

Recent findings suggest that the biological activity of this compound could be enhanced through structural modifications. For example, altering the substituents on the pyrrolidine ring may improve its efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Question

- NMR Spectroscopy : Use H and C NMR to confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 9H), and isopropylamino moiety (δ ~2.8 ppm for CH) .

- HRMS : Validate molecular formula (CHNO) with high-resolution mass spectrometry .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680 cm) and N-H stretches (~3300 cm) .

What advanced strategies optimize reaction yields for derivatives of this compound?

Advanced Research Question

- Condition Screening : Test acidic (HCl/THF) vs. basic (NaOH) hydrolysis for ester deprotection, as yields vary with steric hindrance .

- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Catalyst Selection : Compare Pd(PPh) vs. Buchwald-Hartwig catalysts for cross-coupling efficiency .

Data Contradiction Note : Conflicting reports on oxidation yields (KMnO vs. Dess–Martin periodinane) may arise from solvent polarity; validate with controlled experiments .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. pyridinyl) on target affinity using molecular docking .

What methodologies are recommended for functional group transformations?

Advanced Research Question

- Reduction : Convert carbonyl groups to alcohols using NaBH in MeOH (0°C, 1 hr) .

- Oxidation : Transform secondary amines to nitrorses using KMnO in acidic conditions .

- Protection/Deprotection : Use TBSCl for hydroxyl protection during multi-step syntheses .

Caution : Tert-butyl groups may undergo unintended cleavage under strong acidic conditions; monitor via LC-MS .

How can computational tools enhance experimental design?

Advanced Research Question

- Reaction Path Search : Apply ICReDD’s quantum chemical calculations to predict viable intermediates and bypass trial-and-error approaches .

- Solvent Optimization : Use COSMO-RS simulations to select solvents improving reaction kinetics (e.g., DMF for polar aprotic conditions) .

- Toxicity Prediction : Leverage PubChem data to pre-screen derivatives for mutagenicity or hepatotoxicity .

What are key considerations for scaling up synthesis?

Advanced Research Question

- Process Control : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproducts .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Purification : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost efficiency .

How to assess the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .

- Light Sensitivity : Expose to UV light (254 nm) to test photodegradation; use amber vials if unstable .

- Regulatory Compliance : Follow GHS guidelines for labeling and storage (e.g., inert atmosphere for hygroscopic derivatives) .

What experimental designs are optimal for studying neuroprotective effects?

Advanced Research Question

- In Vitro Models : Use SH-SY5Y cells exposed to oxidative stress (HO) and measure viability via MTT assay .

- In Vivo Validation : Administer derivatives in rodent models of Parkinson’s disease and quantify dopaminergic neuron survival .

- Mechanistic Studies : Perform Western blotting for autophagy markers (LC3-II, p62) to elucidate pathways .

How to resolve stereochemical challenges during synthesis?

Advanced Research Question

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns with hexane/IPA gradients .

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective epoxidation of precursor alkenes .

- X-ray Crystallography : Confirm absolute configuration of intermediates for rigorous stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.